1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3,4,5-trimethoxybenzoyl)piperazine
Description
This compound features a triazolopyrimidine core linked to a piperazine moiety substituted with a 3,4,5-trimethoxybenzoyl group. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often targeting enzymes or receptors such as kinases, adenosine receptors, or NADPH oxidase .
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-16-5-7-18(8-6-16)32-24-21(28-29-32)23(26-15-27-24)30-9-11-31(12-10-30)25(33)17-13-19(34-2)22(36-4)20(14-17)35-3/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRAMXSJOPWVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C(=C5)OC)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
*Calculated based on molecular formula C27H27N7O3.
Key Observations :
- The 3,4,5-trimethoxybenzoyl group in the target compound increases steric bulk compared to methoxy or sulfonyl substituents, which may enhance selectivity for hydrophobic binding pockets (e.g., adenosine A2AR allosteric sites) .
Triazolopyrimidine Derivatives with Varied Core Modifications
Key Observations :
- RG7774 demonstrates submicromolar affinity for adenosine A2AR due to its tert-butyl group, which stabilizes hydrophobic interactions . The target compound’s trimethoxybenzoyl group may mimic this effect.
- VAS2870 ’s sulfide linkage confers NADPH oxidase inhibition, a mechanism distinct from the target compound’s presumed receptor modulation .
- Derivatives with thiopropanol substituents (e.g., 16m) show potent antiplatelet activity, highlighting the role of sulfur-containing groups in directing biological function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
